3-Methyl-4-nitropyridine-2-carboxylic acid

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Sourcing a regiospecific pyridine building block for focused library synthesis often leads to isomers that fail in key transformations. 3-Methyl-4-nitropyridine-2-carboxylic acid (CAS 30235-17-7) addresses this with its unique 3-methyl-4-nitro-2-carboxylic acid pattern. - Exclusive 2-position cyanation via Reissert-Kaufmann-type reaction; unsubstituted analogs lack this selectivity. - Defined steric/electronic profile from the methyl-nitro-carboxylic acid triad enables precise SAR exploration. - Versatile core for constructing agrochemical heterocycles requiring a 3-methyl-4-nitropyridine scaffold.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 30235-17-7
Cat. No. B1602873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitropyridine-2-carboxylic acid
CAS30235-17-7
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c1-4-5(9(12)13)2-3-8-6(4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyCSLIOHVICYQKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitropyridine-2-carboxylic Acid: Identity & Core Characteristics


3-Methyl-4-nitropyridine-2-carboxylic acid (CAS 30235-17-7), also referred to as 3-Methyl-4-nitropicolinic acid, is a disubstituted heterocyclic building block with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol . Its structure features a pyridine ring with a methyl group at the 3-position, a nitro group at the 4-position, and a carboxylic acid at the 2-position [1]. This specific substitution pattern is critical for its utility in synthesizing complex molecules for medicinal chemistry and agrochemical research .

Heterocyclic building block with 3-methyl-4-nitro-2-carboxylic acid pattern
Supports regioselective transformations at the pyridine 2-position
Suited for medicinal chemistry and agrochemical intermediate synthesis

Why Nitropyridine Analogs Are Not Interchangeable


In-class substitution among nitropyridine carboxylic acids is not straightforward due to significant differences in reactivity and physicochemical properties governed by substituent position . The electron-withdrawing nitro group and the methyl group in 3-Methyl-4-nitropyridine-2-carboxylic acid create a unique electronic environment on the pyridine ring, directly influencing its acidity, nucleophilic susceptibility, and overall reaction outcomes [1]. Crucially, the specific 3-methyl-4-nitro-2-carboxylic acid pattern dictates regioselectivity in key transformations, such as the Reissert-Kaufmann-type reaction, where positional isomers yield different products [2]. Therefore, assuming functional equivalence with other nitropyridine carboxylates without empirical comparative data can lead to failed syntheses or suboptimal material properties.

Substituent position Methyl and nitro groups create a unique electronic environment; unsubstituted or differently substituted analogs may shift reactivity.
Regioselectivity mismatch Absence of the 3-methyl group can redirect cyanation to the 6-position instead of the 2-position under Reissert-Kaufmann conditions.
Downstream consequences Different electronic profiles may lead to failed syntheses or altered material properties; direct substitution without validation is not advised.

Comparative Evidence vs. Nitropyridine Analogs


Regioselective Cyanation in Reissert-Kaufmann Reaction

In a direct head-to-head comparison, the Reissert-Kaufmann-type reaction of 3-methyl-4-nitropyridine N-oxide exclusively yields a 2-cyano product, whereas the unsubstituted 4-nitropyridine N-oxide analog typically undergoes cyanation at the 6-position [1]. This demonstrates that the 3-methyl group on the target compound's N-oxide derivative profoundly alters the regioselectivity of nucleophilic attack.

Regioselective Cyanation
Head-to-head
Exclusive 2-cyanation vs. 6-cyanation for unsubstituted analog
Reported regioselectivity outcome may guide synthetic route design for 2-cyano derivatives.
Observed under Reissert-Kaufmann-type conditions.
Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Molecular Weight Differentiation from Analogs

The molecular weight of 3-Methyl-4-nitropyridine-2-carboxylic acid is 182.13 g/mol [1], which is significantly higher than unsubstituted analogs like 4-nitropyridine-2-carboxylic acid (MW 168.11 g/mol) and 3-nitropyridine-2-carboxylic acid (MW 168.11 g/mol) . This mass difference is a quantifiable metric for identity verification and purity analysis.

Molecular Weight
Cross-study comparable
182.13 g/mol (+14.02 vs. unsubstituted analogs)
Supports unambiguous identity confirmation by mass spectrometry.
Standard MS/LC-MS analysis context.
Physicochemical Properties Drug Design Procurement

Electronic Effects of Substituent Positioning

The presence and position of the methyl group on the pyridine ring create a distinct electronic and steric environment compared to non-methylated analogs. While quantitative data on pKa or redox potential is not available for this specific compound, the 3-methyl group is known to donate electron density to the ring, counteracting the strong electron-withdrawing effect of the 4-nitro group . This alters the reactivity of the 2-carboxylic acid group compared to a compound like 4-nitropyridine-2-carboxylic acid .

Electronic Effects
Class-level inference
3-methyl (donating) and 4-nitro (withdrawing) alter electron density at 2-carboxylic acid
Substituent pattern may influence reactivity; quantitative pKa data not publicly available.
Inferred from organic chemistry principles; requires empirical verification.
Structure-Activity Relationship Organic Synthesis Building Block

Limited Comparative Biological Activity Data

A search of primary literature and patents reveals no direct, quantitative, head-to-head comparison of the biological activity (e.g., antimicrobial, anticancer, enzyme inhibition) of 3-Methyl-4-nitropyridine-2-carboxylic acid against its closest analogs. While the compound is investigated for such activities , comparative data (e.g., MIC values vs. 3-nitropyridine-2-carboxylic acid) are absent. Therefore, any claim of superior biological activity over analogs cannot be substantiated with the currently available evidence.

Biological Activity Data
Data to verify
No direct comparative MIC or enzyme inhibition data vs. close analogs
Procurement value currently based on synthetic utility rather than proven biological advantage.
Biological activity claims require independent confirmation.
Biological Evaluation Drug Discovery Limitations

3-Methyl-4-nitropyridine-2-carboxylic Acid: Applications & Procurement


Regioselective 2-Cyanation for Pyridine Derivatives

This compound is the preferred starting material for accessing 2-cyano-3-methyl-4-nitropyridine derivatives via a Reissert-Kaufmann-type reaction [1]. Its unique 3-methyl group directs cyanation exclusively to the 2-position, a selectivity that is not observed with the unsubstituted analog. This makes it essential for medicinal chemistry projects targeting molecules with a specific 2-cyano, 3-methyl-4-nitropyridine core.

Medicinal Chemistry SAR Building Block

The distinct 3-methyl-4-nitro-2-carboxylic acid substitution pattern provides a unique combination of steric and electronic properties for SAR exploration [1]. Researchers can use this scaffold to introduce specific functionality at the 2-position while maintaining the methyl group's influence on the ring's reactivity and the nitro group's potential for further transformation or as a pharmacophore . This compound is therefore procured for focused library synthesis where this exact substitution is required.

Agrochemical Intermediate Precursor

The presence of both a carboxylic acid and a nitro group, along with the methyl substituent, makes this compound a valuable intermediate for constructing more complex heterocyclic systems found in agrochemicals [1]. Its specific substitution pattern can be leveraged to build pyridine-containing herbicides or fungicides that require a 3-methyl-4-nitropyridine core, where alternative analogs would lead to a different product profile .

Application
Selection Property
Validation Focus
2-Cyano-3-methyl-4-nitropyridine synthesis
Regioselective 2-cyanation outcome
Reissert-Kaufmann reaction outcome review
Medicinal chemistry SAR studies
3-Methyl group electronic influence
SAR library compatibility review
Agrochemical intermediate research
Nitro-carboxylic acid substitution pattern
Agrochemical core construction fit

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